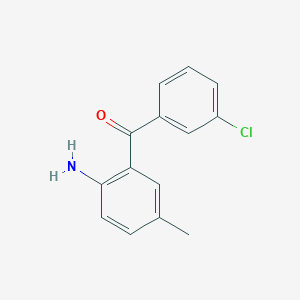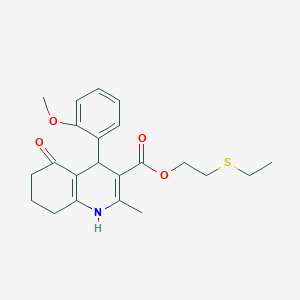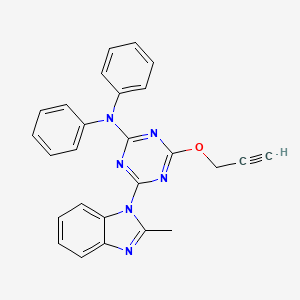![molecular formula C19H24O4 B5028040 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as DPN, is a synthetic compound that has been widely used in scientific research. DPN belongs to the family of selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors and have been used for various purposes, including breast cancer treatment and prevention, osteoporosis treatment, and hormonal contraception. DPN has been found to have a high affinity for estrogen receptor beta (ERβ) and a low affinity for estrogen receptor alpha (ERα), making it a valuable tool for studying the role of ERβ in various biological processes.
作用机制
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene acts as a selective agonist for ERβ, binding to the receptor and inducing a conformational change that leads to the recruitment of coactivator proteins and the activation of downstream signaling pathways. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation, and has been suggested to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to have a variety of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, apoptosis, and inflammation. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been shown to induce apoptosis in breast cancer cells and to inhibit the growth of prostate cancer cells in vitro. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has several advantages for use in lab experiments, including its high affinity for ERβ, its selectivity for ERβ over ERα, and its ability to induce a conformational change in the receptor that leads to downstream signaling. However, 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene also has some limitations, including its relatively low potency compared to other SERMs, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research involving 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene, including:
1. Further investigation of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene's neuroprotective effects in animal models of neurodegenerative diseases, with a focus on elucidating the underlying mechanisms of action and identifying potential therapeutic applications.
2. Exploration of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene's potential as an anti-inflammatory and anti-tumor agent, with a focus on identifying the molecular pathways involved and developing novel therapeutic strategies.
3. Investigation of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene's effects on other biological processes, such as metabolism, cardiovascular function, and immune regulation, to gain a more comprehensive understanding of its pharmacological properties.
4. Development of novel 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene analogs with improved potency, selectivity, and solubility, to overcome some of the limitations of the current compound and enhance its potential as a therapeutic agent.
In conclusion, 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene is a valuable tool for studying the role of ERβ in various biological processes and has potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Further research is needed to fully elucidate the pharmacological properties of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene and to develop novel analogs with improved potency and selectivity.
合成方法
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenol with propargyl bromide to form 3-(3,5-dimethylphenoxy)propyne, which is then reacted with 1,3-dimethoxybenzene in the presence of a palladium catalyst to form 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene. Other methods include the use of Grignard reagents and Suzuki coupling reactions.
科学研究应用
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been used extensively in scientific research to study the role of ERβ in various biological processes, including the regulation of gene expression, cell proliferation, apoptosis, and neuroprotection. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and has been suggested as a potential therapeutic agent for these conditions.
属性
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-14-11-15(2)13-16(12-14)22-9-6-10-23-19-17(20-3)7-5-8-18(19)21-4/h5,7-8,11-13H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXRIBJEZTWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)

![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)

![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)
![3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5028026.png)
![5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)


![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)